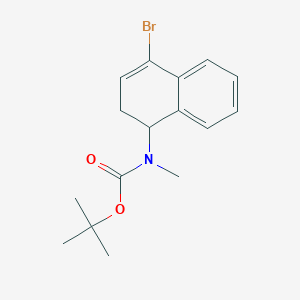
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Vorbereitungsmethoden
The synthesis of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Oxalate Formation: The oxalate salt is formed by reacting the azetidine compound with oxalic acid.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate has several scientific research applications:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Material Science: The unique reactivity of the azetidine ring makes it useful in the development of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate can be compared with other similar compounds, such as:
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C15H22N2O5 |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
1-benzyl-N-(2-methoxyethyl)azetidin-3-amine;oxalic acid |
InChI |
InChI=1S/C13H20N2O.C2H2O4/c1-16-8-7-14-13-10-15(11-13)9-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13-14H,7-11H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JYYHKMRIHMFAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)


![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)

